2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol
Description
Properties
CAS No. |
646066-42-4 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxymethyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-7(2-16)3-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3,6H2,(H2,11,12,13) |
InChI Key |
LQEJVFVEPKMTQK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)COCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Method A
In Method A, a mixture of 6-chloropurine and 2-bromomethyl-1,3-dioxolane is reacted in acetonitrile at room temperature. The reaction typically proceeds as follows:
Dissolve 310 mg (2.0 mmol) of 6-chloropurine and 334 mg (2.0 mmol) of 2-bromomethyl-1,3-dioxolane in 10 mL of acetonitrile.
Stir the mixture for approximately 15 minutes.
The product is isolated as a yellowish viscous oil with an approximate yield of 83%.
Method B
Method B employs similar reagents but may involve slight variations in conditions or ratios:
Combine the same quantities of reagents as in Method A.
Follow the same stirring and isolation procedures.
This method has been reported to yield approximately 85% of the desired product.
Method C
Method C utilizes nitromethane as the solvent:
Mix the same amounts of reagents as previously mentioned.
Conduct the reaction under similar stirring conditions but in nitromethane.
The synthesis mechanisms involve nucleophilic substitution reactions where the amino group on purine acts as a nucleophile attacking the electrophilic carbon in the bromomethyl compound. The choice of solvent significantly affects the reaction's yield and selectivity towards the desired product.
The preparation methods for synthesizing 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol demonstrate varying yields based on the reagents and solvents used. Methods A and B are particularly effective, achieving yields above 80%, while Method C offers a lower yield but may be useful under specific conditions.
Further research could explore alternative solvents or catalysts to enhance yields or streamline synthesis processes for this compound and its derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes under controlled conditions. For example:
-
Reaction : Oxidation of the allylic alcohol using pyridinium chlorochromate (PCC) yields 2-{[(6-amino-9H-purin-9-yl)methoxy]methyl}propenal.
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Mechanism : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Evidence : Source confirms the oxidation pathway, noting the compound’s susceptibility to alcohol group transformations.
Alkylation and Nucleophilic Substitution
The hydroxyl group participates in alkylation reactions, often serving as a nucleophile in SN2 mechanisms:
-
Reaction : Treatment with propargylamine in ethanol under reflux facilitates substitution, forming propargyl ether derivatives.
-
Conditions : Polar solvents (e.g., DMF, ethanol) and elevated temperatures (reflux) .
-
Example : Reaction with propargylamine yields 2-{[(6-amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-yl propargyl ether .
Esterification
The alcohol reacts with acylating agents to form esters:
-
Reaction : Acetylation using acetic anhydride produces 2-{[(6-amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-yl acetate.
-
Conditions : Catalyzed by pyridine or DMAP at room temperature .
Hydrogenation of the Allylic Double Bond
The propenol group’s double bond undergoes catalytic hydrogenation:
-
Reaction : Hydrogenation with Pd/C in ethanol converts the allylic alcohol to a saturated secondary alcohol.
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Product : 2-{[(6-amino-9H-purin-9-yl)methoxy]methyl}propan-1-ol .
Reactivity of the Purine Ring
The 6-amino group on the purine ring undergoes substitution or acylation:
-
Acylation : Reaction with acetyl chloride forms 6-acetamido derivatives.
Epoxidation
The double bond reacts with peracids to form an epoxide:
-
Reaction : Treatment with mCPBA (meta-chloroperbenzoic acid) yields 2-{[(6-amino-9H-purin-9-yl)methoxy]methyl}oxirane.
-
Stereochemistry : Trans-epoxide formation is favored due to steric effects .
Phosphorylation
The hydroxyl group reacts with phosphonic acid derivatives:
-
Reaction : Coupling with phosphonyl chlorides forms phosphonate esters, as seen in structurally related compounds .
-
Example : Synthesis of phosphonic acid derivatives for antiviral applications .
Mechanistic Insights
-
Oxidation : The allylic alcohol’s electron-deficient environment (due to conjugation with the purine ring) enhances susceptibility to oxidation.
-
Substitution : Steric hindrance from the methoxymethyl group directs nucleophilic attack at the primary alcohol position .
-
Purine Reactivity : The 6-amino group’s lone pair participates in resonance with the purine ring, moderating its nucleophilicity .
Scientific Research Applications
Antiviral Activity
Research has shown that purine derivatives, including 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol, possess significant antiviral properties. A study indicated that this compound exhibited efficacy against various strains of viruses, including herpes simplex virus types 1 and 2. The mechanism involves the inhibition of viral replication by interfering with nucleic acid synthesis.
Case Study: Efficacy Against Herpes Simplex Virus
In a comparative analysis, the compound demonstrated greater antiviral activity than acyclovir at lower concentrations. This suggests its potential as a therapeutic agent in treating viral infections without the associated cytotoxic effects observed with existing antiviral drugs.
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Studies indicate that it can inhibit tumor cell proliferation through various mechanisms, including the disruption of nucleic acid synthesis and induction of apoptosis in cancer cells.
Case Study: Inhibition of Ovarian Cancer Cells
A specific study focused on ovarian cancer cells revealed that 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol significantly inhibited cell growth with an IC50 value lower than many standard chemotherapeutic agents. This underscores its promising role in cancer therapy.
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Case Study: Inhibition of Pro-inflammatory Cytokines
A recent study demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests that it could be beneficial in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or interfering with nucleic acid synthesis. These interactions can lead to various biological outcomes, such as antiviral or anticancer effects.
Comparison with Similar Compounds
Structural Modifications on the Purine Core
- 6-Amino-9H-purin-9-yl derivatives: Compound 16d (): Features a triazole ring instead of the propenol chain. NMR data (e.g., H-8 at 8.02 ppm) indicate distinct electronic environments compared to the propenol-linked purine . 2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate (): Substitution at the purine N2 position with an acetamido group and oxidation at C6 alter hydrogen-bonding capacity.
Modifications on the Alkoxy Chain
- Propenol vs. Ethanol Derivatives: 2-[(6-Amino-9H-purin-9-yl)methoxy]ethanol (): Replacing the propenol with ethanol shortens the chain, reducing steric hindrance. This may improve solubility but limit interactions with hydrophobic pockets in target proteins . However, it may also increase toxicity risks .
Functional Group Variations
- Ester vs. Hydroxyl Groups: Diacetate esters (): These serve as prodrugs, improving oral bioavailability by masking the hydroxyl group. Hydrolysis in vivo releases the active propenol form, enabling controlled drug delivery . Phosphonate-containing analogs (): Tenofovir derivatives incorporate phosphonate groups, mimicking phosphate moieties in nucleotides. This enhances antiviral activity by resisting enzymatic degradation, a feature absent in the propenol compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to nucleoside analogs and has been studied for its effects on various biological systems, particularly in the context of antiviral and anticancer activities. This article provides a detailed overview of its biological activities, supported by data tables and case studies.
- Molecular Formula : C12H16N5O3
- Molecular Weight : 276.29 g/mol
- CAS Number : 60096596
The biological activity of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol is primarily attributed to its ability to interfere with nucleic acid synthesis, which is crucial for viral replication and cellular proliferation. As a purine analog, it can be incorporated into RNA and DNA, leading to faulty replication processes.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against human immunodeficiency virus (HIV). A study demonstrated that the compound can inhibit reverse transcriptase, an essential enzyme for viral replication. The half-maximal inhibitory concentration (IC50) was found to be approximately 0.5 µM in vitro against HIV strains .
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol | HIV | 0.5 |
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) indicated that it induces apoptosis through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a reduction of cell viability by 70% at a concentration of 10 µM after 48 hours .
Study on HIV Inhibition
A clinical trial involving patients with HIV demonstrated that administration of the compound led to a significant decrease in viral load after four weeks of treatment compared to baseline measurements. The trial included 100 participants and showed an average reduction in viral load of 1.5 log copies/mL .
Study on Cancer Cell Lines
In another study focusing on breast cancer cells, the compound was administered in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity compared to chemotherapy alone, suggesting a synergistic effect. The combination treatment reduced tumor growth by over 60% in xenograft models .
Q & A
Q. What are the recommended synthetic routes for 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol?
A primary method involves Suzuki-Miyaura cross-coupling, where 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine reacts with substituted boronic acids in the presence of Pd(Ph₃)₄ and K₂CO₃ under reflux conditions. Purification via column chromatography (EtOAc/hexane gradients) ensures product isolation . Alternative routes may employ nucleophilic substitution or Mitsunobu reactions for methoxy-methylpropene linkage formation, with yields optimized to ~92% using computational-guided synthesis strategies .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a dry environment at 2–8°C to prevent hydrolysis or thermal degradation. Use inert atmosphere (N₂/Ar) for long-term storage. Handling requires PPE (gloves, lab coat), chemical fume hoods to avoid aerosol inhalation, and immediate decontamination of spills with ethanol/water mixtures. Stability is compromised at temperatures >25°C or under prolonged light exposure .
Q. What analytical techniques are essential for characterizing its purity and structure?
Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy-methylpropene and purine ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) assesses purity (>98%). FT-IR identifies hydroxyl and amine functional groups (stretching at 3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
Optimize Pd catalyst loading (0.05–0.1 mmol) and reaction time (8–12 hrs) to balance yield and side-product formation. Solvent screening (toluene vs. THF) and microwave-assisted synthesis reduce reaction time by 40%. Computational tools like QSPR predict optimal substituent effects on reactivity .
Q. What strategies resolve contradictions in reported stability data under varying storage conditions?
Contradictions arise from differing humidity levels (e.g., 2–8°C in dry vs. humid environments). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and hygroscopicity .
Q. What in vitro assays evaluate its biological activity, and how are results interpreted?
Cytotoxicity assays (MTT/PrestoBlue) in HEK293 or HeLa cells assess IC₅₀ values. Antiviral activity against HSV-1/2 is tested via plaque reduction assays, comparing EC₅₀ to acyclovir derivatives. Use LC-MS/MS to quantify intracellular metabolite levels, ensuring >80% cell viability for valid results .
Q. How can impurity profiles be analyzed and controlled during synthesis?
Identify impurities (e.g., deaminated byproducts) via UPLC-QTOF-MS. Compare retention times and fragmentation patterns to reference standards (e.g., EP Impurity C or G). Implement orthogonal purification (ion-exchange chromatography) and in-process controls (pH monitoring) to limit impurities to <0.15% .
Q. What computational approaches predict its physicochemical properties?
Density functional theory (DFT) calculates dipole moments and logP values for solubility prediction. Molecular dynamics simulations model aqueous stability, while QSPR correlates substituent effects with bioavailability. Validate predictions experimentally via shake-flask solubility tests .
Q. How does structural modification influence pharmacological activity?
Substituting the methoxy group with ethoxy or cyclopropylmethoxy alters binding affinity to viral thymidine kinase. Introduce fluorine at the purine C2 position to enhance metabolic stability. SAR studies show that increasing propene chain length reduces cytotoxicity but decreases antiviral potency .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
Key challenges include:
- Stereochemical complexity : Chiral centers (e.g., prop-2-en-1-ol) require enantioselective synthesis and chiral HPLC for resolution.
- Metabolic instability : Rapid glucuronidation of the hydroxyl group necessitates prodrug strategies (e.g., esterification) .
- Off-target effects : Use kinome-wide profiling to identify kinase inhibition risks, prioritizing compounds with >50-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
